molecular formula C14H18O3 B2711129 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid CAS No. 928713-45-5

4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid

Cat. No.: B2711129
CAS No.: 928713-45-5
M. Wt: 234.295
InChI Key: LOBZLVYZZOISKZ-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid is an organic compound with the molecular formula C14H18O3 It is a derivative of butanoic acid, featuring a tetrahydronaphthalenyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with butanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the alcohol group of 5,6,7,8-tetrahydronaphthalen-1-ol reacts with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, where the tetrahydronaphthalenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid involves its interaction with specific molecular targets. The tetrahydronaphthalenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid: This compound has a similar structure but features a ketone group instead of an ether linkage.

    5,6,7,8-Tetrahydronaphthalen-1-ol: The parent alcohol from which 4-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butanoic acid is derived.

Uniqueness

This compound is unique due to its ether linkage, which imparts different chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8H,1-2,4-5,7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBZLVYZZOISKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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